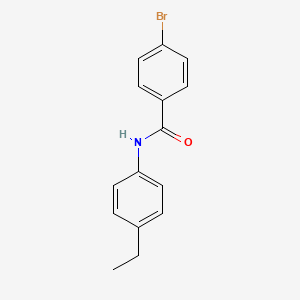
4-bromo-N-(4-ethylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-N-(4-ethylphenyl)benzamide” is a chemical compound with the molecular formula C15H14BrNO . It has a molecular weight of 304.18 .
Synthesis Analysis
The synthesis of benzamides, including compounds similar to “4-bromo-N-(4-ethylphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “4-bromo-N-(4-ethylphenyl)benzamide” can be represented as a 2D or 3D model . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds between them .Physical And Chemical Properties Analysis
“4-bromo-N-(4-ethylphenyl)benzamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Scientific Research Applications
Coordination Chemistry and Metal Complexes
4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives have been synthesized and characterized, focusing on their Ni(II) and Cu(II) complexes. These studies revealed the formation of neutral cis-[ML2] metal complexes, confirmed through spectroscopic analyses and crystal structure determination. Such research provides valuable insights into the structural and electronic properties of metal complexes with potential applications in catalysis and material science (Binzet, Külcü, Flörke, & Arslan, 2009).
Molecular Geometry and Self-Aggregation
Research on ethylenediamine-N,N,N',N'-tetraamides derivatives, including those with bromophenyl substituents, has explored their crystal structures to understand variations in molecular and supramolecular geometries. This study highlights the influence of substituents on molecular geometry and self-aggregation, contributing to the design of new materials with tailored properties (Rajput, Sanphui, & Biradha, 2007).
Synthesis and Characterization of Organic Compounds
The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been detailed, providing insights into the molecular structure through spectroscopic methods and single crystal X-ray diffraction. Such studies are fundamental for the development of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Saeed, Rashid, Bhatti, & Jones, 2010).
Electrochemical Synthesis
The palladium-catalyzed electrochemical C-H bromination of benzamide derivatives highlights a novel method for the synthesis of aryl bromides. This approach offers an alternative, environmentally friendly route for the preparation of brominated organic compounds, avoiding the use of chemical oxidants (Yang et al., 2019).
Antimicrobial and Antipathogenic Properties
Thiourea derivatives, including those with bromophenyl substituents, have been investigated for their antimicrobial and antipathogenic properties. These studies demonstrate the potential of such compounds in developing novel antimicrobial agents with specific activity against biofilm-forming bacteria, contributing to the fight against antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
4-bromo-N-(4-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPJAVRQHHYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-ethylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

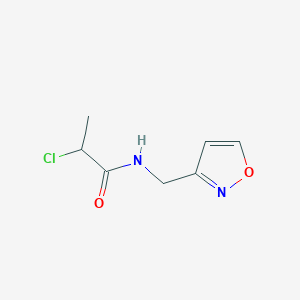
![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)
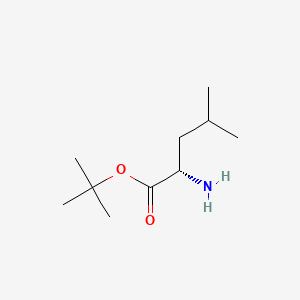
![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)
![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)
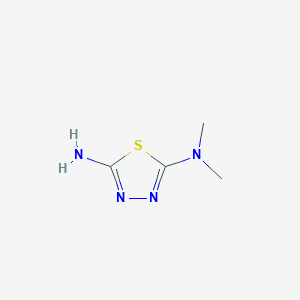
![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)

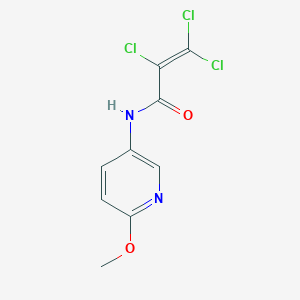
![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)
